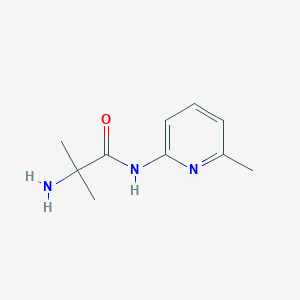

2-amino-2-methyl-N-(6-methylpyridin-2-yl)propanamide

Description

Properties

IUPAC Name |

2-amino-2-methyl-N-(6-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-5-4-6-8(12-7)13-9(14)10(2,3)11/h4-6H,11H2,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXRGUIVYLLMMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-methyl-N-(6-methylpyridin-2-yl)propanamide typically involves the reaction of 2-amino-6-methylpyridine with 2-bromo-2-methylpropanamide under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-methyl-N-(6-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines .

Scientific Research Applications

2-amino-2-methyl-N-(6-methylpyridin-2-yl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-amino-2-methyl-N-(6-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

This compound shares the propanamide core but incorporates a 6-methoxynaphthalen-2-yl group and a bulky 2,2-diphenylethyl substituent. Synthesized via DCC-mediated coupling of naproxen and 2,2-diphenylethylamine, it highlights the versatility of propanamide derivatives in forming bioactive conjugates.

N-(5-Iodo-6-methylpyridin-2-yl)-2,2-dimethylpropionamide

This derivative replaces the amino-methyl group in the target compound with a dimethylpropionamide chain and introduces an iodine atom at the pyridine ring’s 5-position. Such halogenated analogues are often explored for enhanced stability or radiolabeling applications .

Ibutamoren (MK-677)

A growth hormone secretagogue, Ibutamoren features a complex spiroindole-piperidine system linked to the propanamide group. While structurally distinct, its 2-amino-2-methylpropanamide segment underscores the pharmacological relevance of this motif in modulating peptide hormone release .

Table 1: Structural Comparison of Propanamide Derivatives

Antioxidant and Antimicrobial Activity

Propanamide derivatives with pyridinyl or chloropyridinyl groups (e.g., 3-[(5-chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide) exhibit free radical scavenging and antibacterial effects against Rhizobium radiobacter and Escherichia coli . The target compound’s 6-methylpyridin-2-yl group may confer similar properties, though empirical validation is required.

Lipophilicity and Bioavailability

This contrasts with iodine-containing analogues (e.g., N-(5-Iodo-6-methylpyridin-2-yl)-2,2-dimethylpropionamide), where halogenation increases molecular weight and polar surface area, possibly reducing oral bioavailability .

Biological Activity

2-Amino-2-methyl-N-(6-methylpyridin-2-yl)propanamide, a compound featuring a pyridine ring and an amide functional group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 174.24 g/mol. The presence of the amino group and the pyridine moiety contributes to its unique reactivity and interaction with biological targets, making it a valuable scaffold in drug development and biochemical studies.

The biological activity of this compound primarily involves interactions with enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus modulating their activity. This is particularly relevant in the context of enzymes involved in inflammatory pathways.

- Protein-Ligand Interactions : The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the amide group can form hydrogen bonds with polar residues, influencing binding affinity and specificity for molecular targets.

Biological Activities

Research has indicated several notable biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

- Anti-inflammatory Potential : The compound has been explored for its potential as an anti-inflammatory agent. Studies indicate that it may act as a dual-action fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) inhibitor, which could enhance its therapeutic profile in pain management .

- Enzyme Inhibition Studies : Research has demonstrated that structural analogs exhibit varying degrees of inhibition against specific enzymes, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 1: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

A study characterized a related compound as a potent inhibitor of FAAH, which is crucial for regulating endocannabinoid levels. The findings suggested that compounds similar to this compound could be developed as therapeutic agents for conditions like chronic pain without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antimicrobial Evaluation

A recent study evaluated several derivatives of pyridine-based compounds for their antimicrobial efficacy. The results indicated that modifications to the pyridine ring significantly influenced antimicrobial potency, suggesting that further exploration of structure-activity relationships could lead to the development of new antimicrobial agents .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC values from 4.69 to 22.9 µM | |

| Anti-inflammatory | Inhibition of FAAH and COX | |

| Enzyme inhibition | Varying degrees against specific enzymes |

Table 2: Structure-Activity Relationship (SAR)

| Compound Name | IC50 (µM) | Notable Features |

|---|---|---|

| 3-amino-N-(6-methylpyridin-2-yl)propanamide | <10 | High potency against FAAH |

| N-(6-methylpyridin-2-yl)-3-amino-propanamide | 15 | Moderate COX inhibition |

Q & A

Q. How can stereochemical outcomes be controlled during derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.